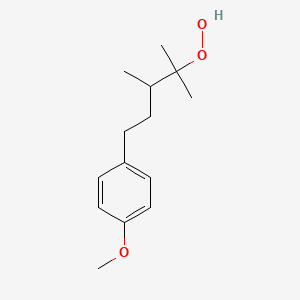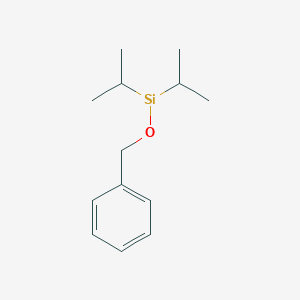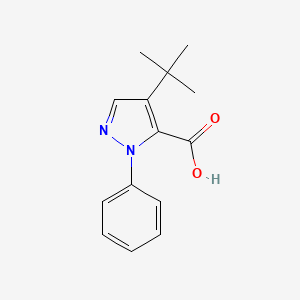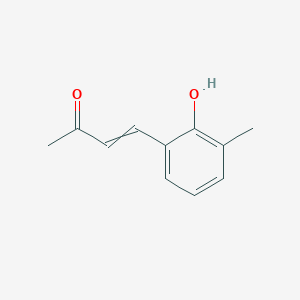
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is an organic compound characterized by the presence of a hydroperoxide group attached to a 4-methoxyphenyl ring and a 1,1,2-trimethylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl typically involves the oxidation of 4-(4-methoxyphenyl)-1,1,2-trimethylbutane. One common method is the use of hydrogen peroxide in the presence of a catalyst such as N-hydroxyphthalimide (NHPI). The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to achieve high yields of the hydroperoxide product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are selected based on their availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts like NHPI.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanone.
Reduction: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential therapeutic effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure with a methoxyphenyl group but different functional groups.
4-Methoxyphenylacetone: Contains a methoxyphenyl group and a ketone functional group.
4-Methoxyphenylhydrazine: Features a methoxyphenyl group and a hydrazine functional group.
Uniqueness
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is unique due to its hydroperoxide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to generate ROS and interact with various molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
830345-73-8 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(4-hydroperoxy-3,4-dimethylpentyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-11(14(2,3)17-15)5-6-12-7-9-13(16-4)10-8-12/h7-11,15H,5-6H2,1-4H3 |
InChI Key |
HIPLOGXOILCLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)C(C)(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)

![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)

![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)


![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)

![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
